3-Methoxyphenyl methanesulfonate

説明

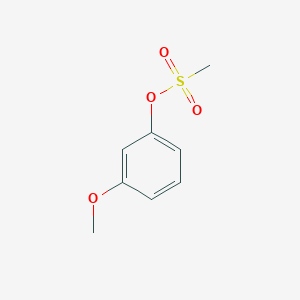

3-Methoxyphenyl methanesulfonate is an organosulfur compound characterized by a methanesulfonate ester group attached to a 3-methoxyphenyl ring. It is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Synthesis and Characterization:

As reported in -(3-Methoxyphenyl)octyl methanesulfonate (a derivative with an extended alkyl chain) is synthesized via a multi-step procedure, yielding 60% after purification by column chromatography (100% dichloromethane). The compound is isolated as a light brown oil, with structural confirmation provided by $^{13}\text{C}$ NMR spectroscopy: δ 25.5 (CH$3$), 56.0 (OCH$3$), 108.5–156.4 (aromatic carbons), and 169.1 ppm (sulfonate carbonyl) .

特性

IUPAC Name |

(3-methoxyphenyl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c1-11-7-4-3-5-8(6-7)12-13(2,9)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDKUUFVIRKUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

3-Methoxyphenyl methanesulfonate can be synthesized through the reaction of 3-methoxyphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature. The reaction mixture is stirred for several hours to ensure completion. The product is then purified by column chromatography over silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated systems for reaction monitoring and product isolation is common in industrial settings.

化学反応の分析

Types of Reactions

3-Methoxyphenyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding quinones.

Reduction: The aromatic ring can undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the aromatic ring.

Major Products

Nucleophilic Substitution: The major products are substituted phenols where the methanesulfonate group is replaced by the nucleophile.

Oxidation: The major products are quinones or other oxidized derivatives of the aromatic ring.

Reduction: The major products are reduced aromatic compounds, such as cyclohexane derivatives.

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Reactions : This compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions such as Suzuki-Miyaura coupling and Stille coupling. For instance, studies have shown that 3-methoxyphenyl methanesulfonate can effectively react with organotin reagents to form biaryl compounds .

2. Medicinal Chemistry

- Drug Development : The compound has been utilized in medicinal chemistry as a building block for synthesizing potential therapeutic agents. Its ability to modify biomolecules aids in understanding biological pathways and mechanisms. Research indicates that derivatives of this compound exhibit promising biological activities, including anticancer properties and enzyme inhibition .

3. Materials Science

- Fine Chemicals Production : In industrial applications, this compound is used in the production of fine chemicals and specialty materials. Its properties allow it to function as a reagent or catalyst in various chemical processes, enhancing efficiency and selectivity.

Case Studies

Several studies highlight the practical applications of this compound:

- Stille Coupling Reactions : Research demonstrated the effectiveness of this compound in Stille coupling reactions under optimized conditions, yielding high product yields when using specific solvents like t-BuOH .

- Biological Activity Assessment : Investigations into related compounds have shown that modifications can lead to improved selectivity against specific kinases, enhancing their potential as drug candidates. For example, compounds containing the 3-methoxy group were found to maintain high biological efficacy while increasing selectivity against certain protein targets .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as an intermediate for coupling reactions (e.g., Suzuki-Miyaura). | Effective in forming biaryl compounds with high yields under optimized conditions. |

| Medicinal Chemistry | Serves as a building block for therapeutic agents; shows potential anticancer activity. | Derivatives exhibit enzyme inhibition and improved selectivity against kinases. |

| Materials Science | Utilized in the production of fine chemicals and specialty materials. | Enhances efficiency and selectivity in various chemical processes. |

作用機序

The mechanism of action of 3-Methoxyphenyl methanesulfonate involves the cleavage of the methanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. This cleavage facilitates the formation of new bonds with nucleophiles. The methoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity .

類似化合物との比較

3-Hydroxy-2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate

- Structural Differences : Replaces the methoxy group with a hydroxy and trimethylsilyl group, and substitutes methanesulfonate with trifluoromethanesulfonate (triflate).

- Applications : Acts as a versatile intermediate in benzyne chemistry for constructing polycyclic aromatic systems ().

- Synthesis : Achieved in good yields (except the final step, which requires optimization) using GC-MS, IR, and NMR for structural validation .

Methyl Methanesulfonate (MMS)

- Structural Simplicity : Lacks the aromatic ring, consisting of a methyl group directly bonded to the sulfonate ester.

- Toxicity: Classified by IARC as mutagenic due to its alkylating properties, causing DNA damage ().

Chlorinated and Fluorinated Analogs

- [3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride : Features a trifluoromethyl group, enhancing electrophilicity for nucleophilic substitution reactions. Used in production-scale applications ().

- (3-Chloro-4-methoxyphenyl)methanesulfonyl Chloride : Combines chloro and methoxy substituents, increasing steric and electronic complexity for specialized intermediates ().

Phosphonate and Sulfonate Esters

- 2,2,2-Trifluoro-1-(3-Methoxyphenyl)ethyl Hydrogen Methylphosphonate (): Replaces sulfonate with phosphonate, altering hydrolysis kinetics and metal-chelating properties. Applications include Schedule 2B04 chemicals, indicating regulated use .

Tabulated Comparison of Key Compounds

Research Implications and Gaps

- Reactivity : The electron-donating methoxy group in this compound may stabilize intermediates in SNAr reactions compared to electron-withdrawing groups (e.g., CF$_3$) .

- Toxicity : While MMS is well-studied, aryl methanesulfonates require further toxicological evaluation to assess occupational hazards .

- Synthetic Optimization : Higher yields for triflate analogs () suggest opportunities to refine 3-methoxyphenyl derivatives’ synthetic routes.

生物活性

3-Methoxyphenyl methanesulfonate (also known as 3-methoxyphenyl mesylate) is an organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through various methods, including Stille cross-coupling reactions. Initial studies indicated that using polar aprotic solvents such as DMF yielded poor results, while alcoholic solvents like t-BuOH provided higher yields for the reaction with tributyl(phenyl)stannane . The synthesis process is crucial for obtaining high-purity compounds necessary for biological evaluations.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of compounds related to this compound. For instance, derivatives have shown significant in vitro antiproliferative activities against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutics .

Table 1: Antiproliferative Activity of Compounds Related to this compound

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 9h | MCF-7 | 10 |

| 9q | MCF-7 | 23 |

| CA-4 | MCF-7 | 3.9 |

These findings suggest that modifications to the methanesulfonate structure can enhance biological activity, particularly in cancer treatment.

The mechanism by which these compounds exert their antiproliferative effects often involves the destabilization of microtubules. For example, compound 9q was shown to interact with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in MCF-7 cells . This mechanism is critical for developing new anticancer agents that target microtubule dynamics.

Antibacterial Activity

In addition to antiproliferative effects, derivatives of this compound have demonstrated antibacterial properties. Studies reported significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6 to 12 mg/mL . This antibacterial action indicates a broader therapeutic potential beyond oncology.

Table 2: Antibacterial Activity of Compounds Derived from this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 6 |

| Escherichia coli | 12 |

| Klebsiella pneumonia | 8 |

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to or derived from this compound:

- Antiproliferative Activity Study : A study demonstrated that specific derivatives showed potent inhibition of cell growth in human breast cancer cell lines, emphasizing the potential for developing new anticancer therapies .

- Antibacterial Study : Research indicated that certain derivatives exhibited significant antibacterial activity against clinically relevant pathogens, suggesting their utility in treating infections .

- Mechanistic Insights : Investigations into the cellular mechanisms revealed interactions with tubulin and effects on cell cycle progression, providing insights into how these compounds can be optimized for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Methoxyphenyl methanesulfonate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical safety goggles, nitrile gloves, and lab coats. Gloves must be inspected for integrity before use and disposed of properly after contamination .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks, as methanesulfonate esters are volatile and potentially mutagenic .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid skin contact during cleanup .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Monitor degradation via periodic HPLC analysis .

Q. What analytical techniques are employed to quantify this compound in experimental samples?

- Methodological Answer :

- Derivatization-GC/FID : Derivatize with pentafluorobenzyl bromide to enhance volatility, followed by gas chromatography with flame ionization detection (GC/FID). Detection limits: 0.1–1 ppm .

- HPLC-UV : Use reverse-phase C18 columns with UV detection at 210–230 nm. Validate method specificity using spiked recovery experiments (85–115% recovery) .

- LC-MS/MS : For trace analysis, employ electrospray ionization in negative ion mode with MRM transitions (e.g., m/z 201 → 97 for methanesulfonate fragmentation) .

Q. How can researchers optimize the synthesis of this compound for high yield and purity?

- Methodological Answer :

- Reaction Conditions : React 3-methoxyphenol with methanesulfonyl chloride in anhydrous dichloromethane at 0–5°C. Use triethylamine (2.5 eq.) as a base to neutralize HCl byproducts .

- Purification : Isolate the product via liquid-liquid extraction (water/DCM), followed by silica gel chromatography (hexane:ethyl acetate = 4:1). Typical yields: 70–85% .

- Purity Validation : Confirm purity (>98%) by NMR (absence of residual phenol peaks at δ 5.5–6.5 ppm) and HPLC .

Advanced Research Questions

Q. How does the methoxy substituent influence the reactivity of phenyl methanesulfonates in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The electron-donating methoxy group at the para position decreases electrophilicity at the sulfonate group, slowing SN2 reactions. Kinetic studies show a 2–3× rate reduction compared to unsubstituted phenyl methanesulfonate .

- Steric Effects : Ortho-methoxy substitution introduces steric hindrance, further reducing reactivity. Computational modeling (DFT) correlates activation energy with substituent position .

- Experimental Design : Compare reaction rates with substituted phenols (e.g., 4-nitrophenyl vs. This compound) using potassium iodide in acetone, monitored by conductivity .

Q. What strategies mitigate data variability in genotoxicity assays for this compound?

- Methodological Answer :

- Dose-Response Calibration : Use ethyl methanesulfonate (EMS) as a positive control (0.1–10 mM) to validate assay sensitivity in Ames tests or micronucleus assays .

- Hydrolysis Control : Pre-treat compounds in pH 7.4 buffer at 37°C for 24 hours to assess stability. Hydrolysis products (methanesulfonic acid, 3-methoxyphenol) should be non-mutagenic .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish treatment effects from background variability. Replicate experiments ≥3 times .

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer :

- QSAR Models : Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate biodegradation half-life (e.g., t₁/₂ = 20–30 days in aquatic systems) .

- Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients (Koc). Validate with experimental LC-MS/MS data from soil leachates .

- Ecotoxicity Profiling : Cross-reference with databases like EPA ECOTOX to identify sensitive species (e.g., Daphnia magna LC50 = 5–10 mg/L) .

Q. What mechanistic insights exist for this compound’s interaction with flavin-dependent monooxygenases?

- Methodological Answer :

- Enzyme Kinetics : MsuD monooxygenase from Pseudomonas aeruginosa catalyzes sulfonate cleavage. Measure Km (2–5 µM) and kcat (0.5–1.2 s⁻¹) via stopped-flow spectrometry .

- Structural Analysis : Cryo-EM studies reveal methanesulfonate binds to a hydrophobic pocket near the FAD cofactor. Mutagenesis of residues (e.g., Tyr114) reduces catalytic efficiency .

- Metabolic Profiling : Use ¹⁴C-labeled this compound to track sulfur incorporation into bacterial biomass via radio-TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。